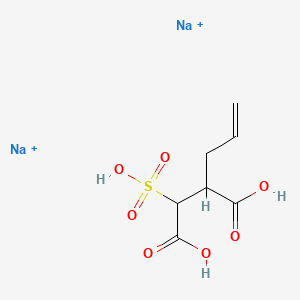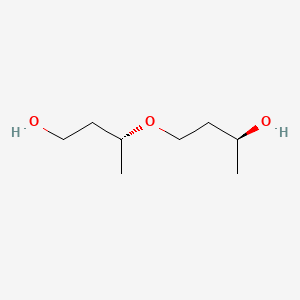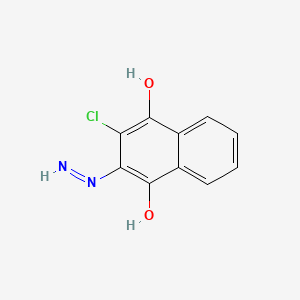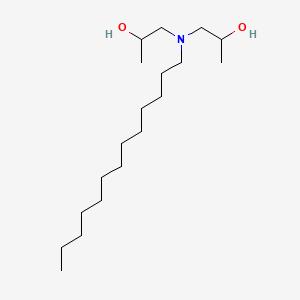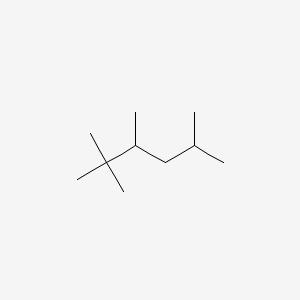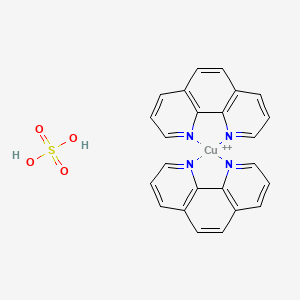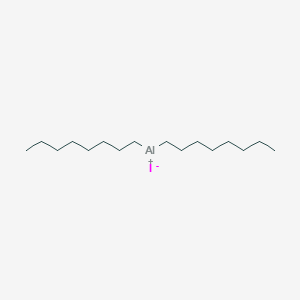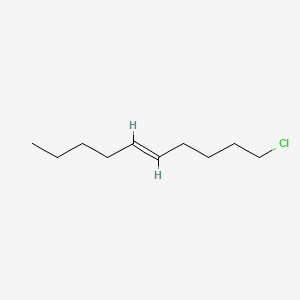
(1-Oxodecyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxodecyl)ferrocene is an organometallic compound that features a ferrocene core with a decyl group substituted at one of the cyclopentadienyl rings Ferrocene itself is a well-known metallocene consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxodecyl)ferrocene typically involves the following steps:
Preparation of Decylferrocene: This can be achieved by reacting ferrocene with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Oxidation: The decylferrocene is then oxidized to this compound using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid. The reaction conditions need to be carefully controlled to avoid over-oxidation.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Oxodecyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of (1-Hydroxydecyl)ferrocene.
Substitution: Formation of various substituted ferrocene derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Oxodecyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (1-Oxodecyl)ferrocene involves its interaction with molecular targets through its ferrocene core and the oxo functionality. The ferrocene core can undergo redox reactions, facilitating electron transfer processes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Decylferrocene: Lacks the oxo functionality, making it less reactive in certain chemical reactions.
(1-Hydroxydecyl)ferrocene: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Ferrocenium Compounds: Oxidized forms of ferrocene with different electronic properties.
Uniqueness
(1-Oxodecyl)ferrocene is unique due to the presence of both the decyl group and the oxo functionality, which impart distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
68209-66-5 |
|---|---|
Molecular Formula |
C20H28FeO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yldecan-1-one;iron(2+) |
InChI |
InChI=1S/C15H23O.C5H5.Fe/c1-2-3-4-5-6-7-8-13-15(16)14-11-9-10-12-14;1-2-4-5-3-1;/h9-12H,2-8,13H2,1H3;1-5H;/q2*-1;+2 |
InChI Key |
JERGQWSYUKUTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


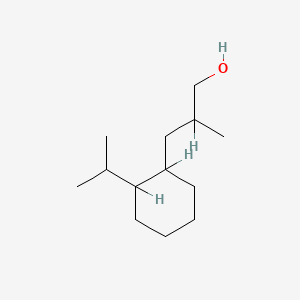
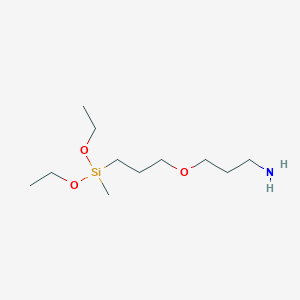
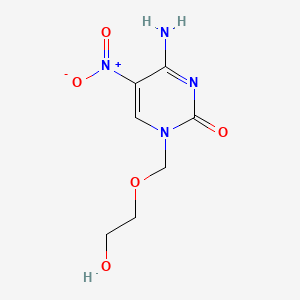
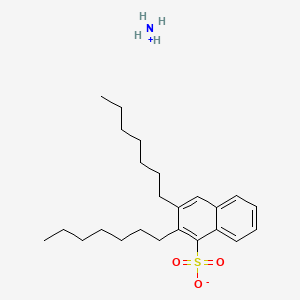
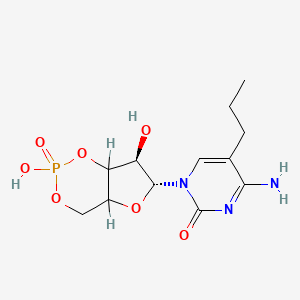
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
